

# An In-depth Technical Guide to the Molecular Structure and Bonding of Anisonitrile

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Anisonitrile, also known as 4-methoxybenzonitrile, is an aromatic organic compound with the chemical formula C<sub>8</sub>H<sub>7</sub>NO. Its structure, characterized by a benzene ring substituted with a nitrile and a methoxy group, imparts a unique combination of electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the molecular structure and bonding of anisonitrile, supported by experimental data and computational studies. Detailed methodologies for key analytical techniques are also presented to aid in further research and application.

## **Molecular Structure and Identification**

**Anisonitrile** is systematically named 4-methoxybenzonitrile according to IUPAC nomenclature. It is also commonly referred to as p-**anisonitrile** or 4-cyanoanisole. The molecule consists of a para-substituted benzene ring, with a nitrile group (-C≡N) and a methoxy group (-OCH₃) positioned at opposite ends of the ring.

# **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **anisonitrile** is provided in Table 1.



Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO	
Molecular Weight	133.15 g/mol	_
IUPAC Name	4-methoxybenzonitrile	_
CAS Number	874-90-8	_
Appearance	White crystalline powder	_
Melting Point	57-60 °C	_
Boiling Point	256-257 °C	-
Density	1.1475 g/cm³ (estimate)	-

# **Bonding and Molecular Geometry**

The bonding in **anisonitrile** is a complex interplay of covalent interactions within the benzene ring, the nitrile group, and the methoxy group, as well as the electronic effects these substituents exert on the aromatic system.

# **Bond Lengths and Angles**

The precise geometry of the **anisonitrile** molecule has been determined by X-ray crystallography. The key bond lengths and angles are summarized in Table 2. These experimental values provide a quantitative description of the molecular framework.



Bond	Bond Length (Å)	Angle	Bond Angle (°)
C≡N	Data not available in search results	C-C-C (ring)	Data not available in search results
C-CN	Data not available in search results	C-C-N	Data not available in search results
C-O	Data not available in search results	C-O-C	Data not available in search results
O-CH₃	Data not available in search results	H-C-H (methyl)	Data not available in search results
C-C (aromatic)	Data not available in search results		
C-H (aromatic)	Data not available in search results	_	
C-H (methyl)	Data not available in search results	_	

Note: Specific experimental bond lengths and angles from a crystal structure determination of **anisonitrile** were not available in the provided search results. The table is a template for where such data would be presented.

## **Hybridization**

- Benzene Ring Carbons: The six carbon atoms of the benzene ring are sp<sup>2</sup> hybridized, forming a planar hexagonal ring with delocalized  $\pi$  orbitals above and below the plane.
- Nitrile Carbon: The carbon atom of the nitrile group is sp hybridized, forming a linear C-C≡N arrangement.
- Nitrile Nitrogen: The nitrogen atom of the nitrile group is also sp hybridized.
- Methoxy Oxygen: The oxygen atom of the methoxy group is sp<sup>3</sup> hybridized, with two lone pairs of electrons.



• Methoxy Carbon: The carbon atom of the methyl group is sp<sup>3</sup> hybridized.

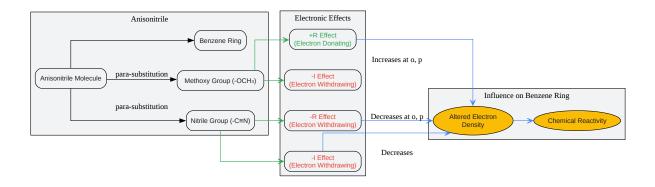
#### **Electronic Effects: Resonance and Induction**

The methoxy and nitrile groups have opposing electronic effects on the benzene ring, which significantly influences the molecule's reactivity and spectroscopic properties.

- Methoxy Group (-OCH<sub>3</sub>):
  - +R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing electron density at the ortho and para positions. This is a strong electron-donating effect.
  - -I (Inductive) Effect: Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density from the ring through the sigma bond. This is a weaker effect compared to its resonance donation.
- Nitrile Group (-C≡N):
  - $\circ$  -R (Resonance) Effect: The  $\pi$  system of the nitrile group can withdraw electron density from the benzene ring.
  - I (Inductive) Effect: The nitrogen atom is highly electronegative, and the sp-hybridized carbon is also more electronegative than an sp<sup>2</sup> carbon, leading to a strong electronwithdrawing inductive effect.

The interplay of these effects is crucial for understanding the chemical behavior of **anisonitrile**. A diagram illustrating these electronic effects is provided below.





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Electronic effects of substituents in anisonitrile.

# **Spectroscopic Analysis and Data**

Spectroscopic techniques are essential for confirming the structure and understanding the bonding within the **anisonitrile** molecule.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

<sup>1</sup>H NMR Data:



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic (ortho to - OCH <sub>3</sub> )	Data not available in search results	Doublet	Data not available in search results
Aromatic (ortho to - CN)	Data not available in search results	Doublet	Data not available in search results
Methyl (-OCH₃)	Data not available in search results	Singlet	N/A

#### <sup>13</sup>C NMR Data:

Carbon	Chemical Shift (δ, ppm)
C-CN	Data not available in search results
C≡N	Data not available in search results
C-OCH <sub>3</sub>	Data not available in search results
Aromatic (ortho to -OCH <sub>3</sub> )	Data not available in search results
Aromatic (ortho	

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